molecular formula C18H17N3O4S2 B2642582 N-(benzo[d]thiazol-6-yl)-4-(morpholinosulfonyl)benzamide CAS No. 899960-83-9

N-(benzo[d]thiazol-6-yl)-4-(morpholinosulfonyl)benzamide

Cat. No. B2642582
CAS RN: 899960-83-9
M. Wt: 403.47
InChI Key: IIHVPZZCERWSKH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The structure of N-(benzo[d]thiazol-6-yl)-4-(morpholinosulfonyl)benzamide was analyzed based on IR, 1H, 13C NMR and mass spectral data .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not mentioned in the search results, similar compounds have been synthesized through various chemical reactions .

Scientific Research Applications

Synthesis and Characterization

  • A study detailed the synthesis and physicochemical characterization of new derivatives similar to N-(benzo[d]thiazol-6-yl)-4-(morpholinosulfonyl)benzamide. These compounds were evaluated for their psychotropic in vivo, anti-inflammatory in vivo, and cytotoxicity in vitro activities. They demonstrated significant sedative action, high anti-inflammatory activity, selective cytotoxic effects, and antimicrobial action, suggesting a broad spectrum of potential therapeutic applications (Zablotskaya et al., 2013).

Anticancer and Antimicrobial Activities

  • Another research focused on the synthesis of N-(5-R-benzyl-1,3-thiazol-2-yl)-2-morpholin-4-yl-2-oxoacetamides and evaluated their anticancer activities. These compounds showed promise as new anticancer agents, supporting the ongoing search for effective treatments (Horishny et al., 2020).

Antifungal Activity

  • The antifungal activity of certain N-benzoyl-N'-dialkylthiourea derivatives and their Co(III) complexes against major plant pathogens was investigated, highlighting the potential agricultural applications of these compounds (Zhou Weiqun et al., 2005).

Corrosion Inhibition

  • Studies on benzimidazole derivatives, including compounds with similarities to this compound, indicated their effectiveness as corrosion inhibitors for steel in hydrochloric acid, presenting industrial applications (Yadav et al., 2016).

Rubber Vulcanization

  • Benzazole derivatives have been utilized in rubber chemistry for their accelerator and antioxidant properties, indicating the chemical's role in enhancing the performance and longevity of rubber products (Khanra et al., 1993).

properties

IUPAC Name

N-(1,3-benzothiazol-6-yl)-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S2/c22-18(20-14-3-6-16-17(11-14)26-12-19-16)13-1-4-15(5-2-13)27(23,24)21-7-9-25-10-8-21/h1-6,11-12H,7-10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIHVPZZCERWSKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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